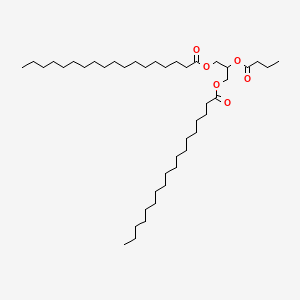

Glyceryl 2-butyrate distearate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

- It appears as a solid with a white or slightly yellow color.

- Its solubility is relatively low, dissolving in organic solvents such as ethanol and dichloromethane but sparingly soluble in water.

- At room temperature, it is stable and not easily affected by light, heat, or oxygen.

- Being nonpolar, it exhibits some inert properties and does not readily react with other compounds .

Glyceryl 2-butyrate distearate:

Preparation Methods

Synthetic Routes: The synthesis of glyceryl 2-butyrate distearate involves esterification of glycerol with stearic acid. This reaction forms the ester linkage between the hydroxyl groups of glycerol and the carboxylic acid groups of stearic acid.

Reaction Conditions: The reaction typically occurs under acidic conditions, with the use of a strong acid catalyst (such as sulfuric acid or p-toluenesulfonic acid).

Industrial Production: Industrial production methods involve large-scale esterification processes, often carried out in batch reactors or continuous flow systems.

Chemical Reactions Analysis

Types of Reactions: Glyceryl 2-butyrate distearate primarily undergoes esterification reactions. It can react with other compounds to form ester derivatives.

Common Reagents and Conditions: Strong acids (as mentioned earlier) are commonly used as catalysts. Elevated temperatures are necessary to drive the reaction.

Major Products: The major product is this compound itself, which serves as an emulsifier, thickener, and stabilizer in various applications.

Scientific Research Applications

Emulsifier and Stabilizer: In the food industry, glyceryl 2-butyrate distearate acts as an emulsifier, enhancing the stability of oil-in-water emulsions (e.g., in baked goods).

Cosmetics and Personal Care: It is used in creams, lotions, and other cosmetic products to improve texture and stability.

Pharmaceuticals: Some pharmaceutical formulations utilize it as a carrier for lipophilic drugs.

Industrial Applications: It finds use in industrial processes, such as inks and coatings.

Mechanism of Action

Emulsification: Glyceryl 2-butyrate distearate reduces the surface tension between oil and water phases, allowing them to mix more effectively.

Stabilization: It prevents phase separation in emulsions by forming a protective layer around oil droplets.

Interaction with Surfactants: It interacts with other surfactants and stabilizes their micelles.

Comparison with Similar Compounds

Unique Features: Glyceryl 2-butyrate distearate’s uniqueness lies in its specific combination of glycerol and stearic acid.

Similar Compounds: Other glycerol esters, such as glyceryl monostearate and glyceryl tristearate, share similarities but have different fatty acid compositions.

Remember that this compound plays a crucial role in various industries due to its emulsifying and stabilizing properties.

Properties

CAS No. |

66411-63-0 |

|---|---|

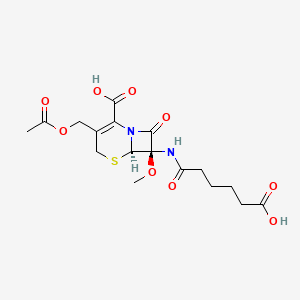

Molecular Formula |

C43H82O6 |

Molecular Weight |

695.1 g/mol |

IUPAC Name |

(2-butanoyloxy-3-octadecanoyloxypropyl) octadecanoate |

InChI |

InChI=1S/C43H82O6/c1-4-7-9-11-13-15-17-19-21-23-25-27-29-31-33-36-41(44)47-38-40(49-43(46)35-6-3)39-48-42(45)37-34-32-30-28-26-24-22-20-18-16-14-12-10-8-5-2/h40H,4-39H2,1-3H3 |

InChI Key |

VWOYFYXTHWSVOX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pyridoxiliden-pyridoxamin [German]](/img/structure/B12762648.png)